2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Overview
Description
2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with a molecular weight of 459.38. It is characterized by the presence of a bromine atom, an ethanesulfonyl group, and a tetrahydroquinoline moiety attached to a benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the ethanesulfonyl group: This step involves the reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and ethanesulfonyl group are key functional groups that enable the compound to bind to and modulate the activity of enzymes or receptors. The tetrahydroquinoline moiety may also play a role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- 2-bromo-1-(ethanesulfonyl)-4-nitrobenzene
Uniqueness
2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethanesulfonyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-11-5-6-13-9-10-14(12-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFPGSCGZOZDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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